1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone
Description
1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 6, an imidazole ring at position 2, and an ethanone moiety at position 4.
Properties
IUPAC Name |
1-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7-5-9(8(2)15)13-10(12-7)14-4-3-11-6-14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOINQWQJBVQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CN=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696739 | |
| Record name | 1-[2-(1H-Imidazol-1-yl)-6-methylpyrimidin-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888313-52-8 | |
| Record name | 1-[2-(1H-Imidazol-1-yl)-6-methylpyrimidin-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6-methylpyrimidine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the unique structural features of the imidazole and pyrimidine rings, which allow for specific binding and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrimidine-Based Analogues
1-(6-Methylpyrimidin-4-yl)ethanone (CAS: 67073-96-5) Structure: Shares the pyrimidine-ethanone core but lacks the imidazole substituent.
Piperazine-Pyrimidine Derivatives (5j, 5k, 5l)
- Structure : Pyrimidine cores with thioether linkages, piperazine groups, and aryl substituents (e.g., chlorophenyl, fluorobenzyl).
- Key Differences : These compounds replace the imidazole group with bulkier substituents (e.g., piperazine), which may enhance binding to enzymes like PARP1 but reduce membrane permeability .
Imidazole-Based Analogues
1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4a) Structure: Ethanone linked to imidazole and a bromobenzyloxy-substituted phenyl ring.
1-(2-(Furan-2-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone (1a) Structure: Imidazole fused with a furan ring and substituted with hydroxy and ethanone groups. Key Differences: The furan ring introduces additional oxygen-based interactions, while the hydroxy group may influence tautomerism and acidity .
Physical and Chemical Properties
Biological Activity
1-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)ethanone is a compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following chemical formula:
It features an imidazole ring and a pyrimidine moiety, which are known for their roles in various biological processes.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit multiple kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
- Anti-inflammatory Effects : It has demonstrated the ability to suppress pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The modulation of NF-κB signaling pathways is particularly significant in this context .
- Neuroprotective Properties : Evidence suggests that the compound can protect neuronal cells from apoptosis by inhibiting pathways associated with cell death and inflammation, such as GSK-3β and ERK pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the efficacy of this compound in various models:
- Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. This suggests its potential as an anticancer agent .
- Inflammation Models : Animal models of inflammation showed that treatment with this compound led to decreased levels of inflammatory markers and improved clinical outcomes, indicating its therapeutic potential in inflammatory diseases .
- Neurodegenerative Disease Models : In models of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by inflammatory stimuli, highlighting its neuroprotective capabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
